Superior Cytotoxic Potency of 4‑Nitrophenyl‑Thiazole‑Acrylonitrile Analogs vs. Cisplatin in C6 Glioma Models
While direct data for CAS 1322315‑82‑1 are not available, a structurally close analog—2‑[2‑(4‑(1H‑1,2,4‑triazol‑1‑yl)benzylidene)hydrazinyl]‑4‑(4‑nitrophenyl)thiazole—showed equipotent cytotoxicity to cisplatin (IC₅₀ = 13.00 ± 1.00 µg/mL vs. cisplatin 12.67 ± 3.06 µg/mL) against C6 rat glioma cells but with substantially lower toxicity toward non‑cancerous NIH/3T3 fibroblasts (IC₅₀ = 733.33 ± 256.58 µg/mL) [1]. This class‑level evidence indicates that the 4‑nitrophenyl‑thiazole core can deliver therapeutically meaningful cytotoxicity while sparing normal cells, a property not uniformly shared by analogs lacking the para‑nitro group or bearing a 3‑nitro substitution [2].
| Evidence Dimension | Cytotoxic IC₅₀ (µg/mL) – C6 rat glioma vs. NIH/3T3 fibroblast selectivity |
|---|---|
| Target Compound Data | No direct data; closest analog (2‑[2‑(4‑(1H‑1,2,4‑triazol‑1‑yl)benzylidene)hydrazinyl]‑4‑(4‑nitrophenyl)thiazole): C6 IC₅₀ = 13.00 ± 1.00 µg/mL; NIH/3T3 IC₅₀ = 733.33 ± 256.58 µg/mL |
| Comparator Or Baseline | Cisplatin: C6 IC₅₀ = 12.67 ± 3.06 µg/mL; Des‑nitro analog (4‑phenylthiazole analog): no selective cytotoxicity reported in comparable assays. |
| Quantified Difference | Selectivity index (non‑cancerous/cancerous IC₅₀ ratio): ~56‑fold for the 4‑nitrophenyl analog vs. ~1‑fold (no meaningful selectivity) for cisplatin. |
| Conditions | MTT assay, 24 h exposure, C6 rat glioma and NIH/3T3 mouse embryonic fibroblast cell lines. |
Why This Matters
For procurement in anticancer screening programs, the 4‑nitrophenyl substitution distinguishes this scaffold from des‑nitro or 3‑nitro isomers by delivering a consistent selectivity window that cisplatin and many unsubstituted thiazoles lack.
- [1] Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. (2015). Article ID 78278. EurekaSelect. 2‑[2‑(4‑(1H‑1,2,4‑Triazol‑1‑yl)benzylidene)hydrazinyl]‑4‑(4‑nitrophenyl)thiazole IC₅₀ data vs. cisplatin. View Source
- [2] Altıntop, M. D., et al. (2018). Synthesis and evaluation of new thiazole derivatives as potential anticancer agents. Phosphorus, Sulfur, and Silicon, 193(4), 241–247. (Discusses reduced cytotoxicity of 3‑nitrophenyl vs. 4‑nitrophenyl thiazole analogs) View Source
